In Vitro Pharmacokinetics of 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine: A Comprehensive Preclinical ADME Guide
In Vitro Pharmacokinetics of 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine: A Comprehensive Preclinical ADME Guide
Executive Summary
The transition of a chemical scaffold from a biochemical hit to a viable therapeutic candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth, mechanistic framework for evaluating the in vitro pharmacokinetics of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine (CAS 1152583-84-0). Aligning with the [1], this guide establishes self-validating experimental workflows designed to proactively identify and mitigate the structural liabilities inherent to benzoxazole-amine derivatives[2].
Structural ADME Liabilities & Mechanistic Causality
As a Senior Application Scientist, predicting pharmacokinetic behavior begins with a rigorous structural analysis. The molecule (MW = 214.22 g/mol ) features three distinct motifs, each driving specific ADME outcomes:
-
Primary Aromatic Amine (6-Position): Because the amine is directly conjugated to the electron-withdrawing benzoxazole ring (an aniline-like topology), its predicted pKa is approximately 4.0–5.0. At physiological pH (7.4), the amine remains predominantly un-ionized. While this un-ionized state drives excellent passive transcellular permeability, it exposes the molecule to rapid Phase II conjugation—specifically N-acetylation via N-acetyltransferases (NAT1/NAT2)[3] and N-glucuronidation via UDP-glucuronosyltransferases (UGT)[4]. Furthermore, it presents a risk for CYP-mediated N-hydroxylation, which can form reactive, toxic intermediates[5].
-
1,3-Benzoxazole Core: This highly lipophilic and planar heteroaromatic system generally drives high passive membrane permeability but increases the likelihood of high plasma protein binding and rapid hepatic extraction[2].
-
1-Methylpyrazole Motif: The N-methyl group serves as a classic, sterically accessible site for CYP450-mediated oxidative demethylation.
Core In Vitro PK Workflows (Self-Validating Systems)
To accurately profile this compound, standard screening protocols must be adapted to account for its specific chemical liabilities. Every protocol below is designed as a self-validating system to ensure data integrity.
Intestinal Permeability and Efflux (Caco-2 Model)
Causality & Rationale: The un-ionized nature of the compound at intestinal pH suggests high passive permeability. However, to predict true oral bioavailability, we must determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The is the gold standard for this assessment[6].
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until a transepithelial electrical resistance (TEER) of >240 Ω·cm² is achieved, ensuring tight junction formation[7].
-
Dosing: Prepare the test compound at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
-
Incubation: Apply the dosing solution to the Apical chamber (for A-to-B transport) and the Basolateral chamber (for B-to-A transport) in parallel replicates. Incubate at 37°C for 2 hours[7].
-
Quenching & Analysis: Extract 50 µL aliquots from the receiver chambers, quench with ice-cold acetonitrile containing an internal standard, and quantify via LC-MS/MS[7].
-
Self-Validation: Post-assay, add Lucifer Yellow (a paracellular marker) to the apical chamber. A permeability of < 1 × 10⁻⁶ cm/s confirms monolayer integrity was maintained during the assay[7]. Include Digoxin as a positive control for P-gp efflux.
Figure 1: Bidirectional Caco-2 permeability workflow for assessing intestinal absorption.
Hepatic Metabolic Stability and Biotransformation
Causality & Rationale: Standard microsomal stability assays rely solely on NADPH to assess CYP450-mediated Phase I metabolism. Because our compound contains a primary aromatic amine, running an NADPH-only assay will critically underestimate its in vivo clearance. The assay must be supplemented with Acetyl-CoA and UDPGA to capture NAT-mediated N-acetylation and UGT-mediated N-glucuronidation[4].
Step-by-Step Protocol:
-
System Preparation: Prepare pooled Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to induce pore formation, allowing cofactors to access luminal UGT enzymes.
-
Pre-Incubation: Add the test compound (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding a comprehensive cofactor cocktail: 1 mM NADPH (Phase I), 2 mM UDPGA (UGT), and 1 mM Acetyl-CoA (NAT).
-
Kinetic Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench in 150 µL of cold acetonitrile to precipitate proteins.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to calculate intrinsic clearance ( CLint ) and perform Metabolite Identification (MetID).
-
Self-Validation: Run parallel control incubations with Verapamil (high CYP clearance), Warfarin (low clearance), and 4-Aminobiphenyl (positive control for NAT/UGT conjugation)[3][4].
Figure 2: Predicted Phase I and Phase II metabolic biotransformation pathways.
Plasma Protein Binding (Equilibrium Dialysis)
Causality & Rationale: The lipophilic benzoxazole core strongly correlates with high non-specific binding to human serum albumin (HSA). Because only the unbound fraction ( fu ) of the drug is pharmacologically active and available for hepatic clearance, quantifying fu via is mandatory.
Step-by-Step Protocol:
-
Loading: Spike human plasma with the test compound to a final concentration of 1 µM. Load 200 µL of the spiked plasma into the donor chamber of a RED device insert (8K MWCO membrane).
-
Receiver Chamber: Load 350 µL of PBS (pH 7.4) into the adjacent receiver chamber.
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 to 6 hours to achieve thermodynamic equilibrium.
-
Matrix Matching: Transfer 50 µL from each chamber into new tubes. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples to ensure identical matrix conditions for ionization.
-
Self-Validation: Calculate the mass balance recovery. A recovery of < 85% indicates non-specific binding to the dialysis membrane, requiring a shift to ultracentrifugation methodologies.
Quantitative Data Synthesis
Based on the physicochemical properties of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine, the following table summarizes the predictive baseline parameters required to validate the compound for in vivo progression.
| Parameter | Assay System | Predictive Target Range | Mechanistic Implication |
| Passive Permeability ( Papp ) | Caco-2 (A-to-B) | > 10 × 10⁻⁶ cm/s | High oral absorption due to un-ionized state at pH 7.4. |
| Efflux Ratio (ER) | Caco-2 (B-to-A / A-to-B) | < 2.0 | Low risk of P-gp/BCRP mediated efflux limiting absorption. |
| Intrinsic Clearance ( CLint ) | Human Liver Microsomes | < 50 µL/min/mg | Target threshold to ensure sufficient half-life, assuming optimization against NAT/UGT conjugation. |
| Fraction Unbound ( fu ) | Equilibrium Dialysis | > 5% | Ensures sufficient free drug concentration to drive target engagement without dose-limiting toxicity. |
Conclusion
The in vitro pharmacokinetic profiling of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine requires a tailored approach. By recognizing the specific metabolic liabilities of the primary aromatic amine and the lipophilic benzoxazole core, researchers can deploy multi-cofactor metabolic assays and rigorous permeability models. This self-validating, causality-driven approach prevents late-stage clinical attrition and ensures that only robust, metabolically stable candidates advance to in vivo pharmacokinetic models.
References
-
Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." Federal Register, 2020. URL:[Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2007. URL:[Link]
-
Hein, D. W. "Molecular genetics and function of NAT1 and NAT2: Role in aromatic amine metabolism and carcinogenesis." Mutation Research, 2002. URL:[Link]
-
Smith, D. A., et al. "The safety evaluation of food flavouring substances: the role of metabolic studies." Toxicology Research, 2018. URL:[Link]
-
Radominska-Pandya, A., et al. "Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH." Carcinogenesis, 2001. URL:[Link]
Sources
- 1. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]
- 2. wjahr.com [wjahr.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The safety evaluation of food flavouring substances: the role of metabolic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers | Springer Nature Experiments [experiments.springernature.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
